Pteryxin
Overview
Description
Mechanism of Action
Target of Action
Pteryxin, a natural coumarin compound, primarily targets Butyrylcholinesterase (BChE) . BChE is involved in the regulation of acetylcholine in the brain and its activity level is higher in patients with Alzheimer’s disease . This compound is a potent inhibitor of BChE, with an IC50 value of 12.96 μg/ml .
Mode of Action
This compound interacts with its target, BChE, by inhibiting its activity . This inhibition leads to changes in the levels of neurotransmitters such as acetylcholine, serotonin, and choline . This compound also reduces neutral essential amino acids in a LAT1 (SLCA5)-independent manner .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates NF-κB/MAPK activation and inhibits the formation of ASC specks in cells, implying that this compound inhibits inflammasome assembly . This is a signal for NLRP3 inflammasome activation, which plays a crucial role in the immune response to pathogens and cellular damage .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound rapidly distributes and eliminates from the plasma, with the liver as its major distribution tissue . There is no long-term accumulation in tissues . The bioavailability of this compound was evaluated in zebrafish larvae, where it was found to be absorbed and distributed effectively .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to activate antioxidant enzymes, even under oxidative stress, by hydrogen peroxide (H2O2) . This compound enhances the antioxidant gene expressions in the ARE (antioxidant response element) region for HO-1 (Heme Oxygenase-1), GCLC (Glutamate-cysteine ligase catalytic subunit), SOD1 (Super Oxide dismutase1), and Trxr1 (Thioredoxin reductase1) . These enzymes are also expressed during the nuclei transference of cytoplasmic Nrf2 .
Biochemical Analysis
Biochemical Properties
Pteryxin has been identified as a potent butyrylcholinesterase (BChE) inhibitor, with an IC50 value of 12.96 μg/ml . This suggests that this compound interacts with the enzyme BChE, inhibiting its activity.
Cellular Effects
This compound has been found to exert antiobesity activity by suppressing adipogenesis . It also has a cytoprotective effect on insulinoma MIN6 cells due to antioxidant enzymes expression via Nrf2/ARE activation . This suggests that this compound influences cell function by modulating gene expression and cellular metabolism.
Molecular Mechanism
This compound activates the antioxidant enzymes, even under oxidative stress, by hydrogen peroxide (H2O2) . It enhances the antioxidant gene expressions in the ARE (antioxidant response element) region for HO-1 (Heme Oxygenase-1), GCLC (Glutamate-cysteine ligase catalytic subunit), SOD1 (Super Oxide dismutase1), and Trxr1 (Thioredoxin reductase1) .
Temporal Effects in Laboratory Settings
This compound has been found to reduce the lung W/D weight ratio, total protein (TP) level, and levels of inflammatory cytokines (TNFα, IL-6, and IL-1 β) significantly, ameliorating LPS-induced inflammatory response in BALB/C mice .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. For instance, it has been found to suppress triacylglycerol (TG) content in both 3T3-L1 adipocytes and HepG2 hepatocytes in a dose-dependent manner .
Metabolic Pathways
This compound appears to target similar metabolic pathways, leading to a pronounced rise in acetylcholine (ACh) and serotonin (5-HT) levels, strongly indicative of vagus nerve activation .
Transport and Distribution
It has been found to be rapidly distributed and then eliminated from mouse plasma, with liver as its major distribution tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pteryxin can be isolated from the dried leaf powder of Peucedanum japonicum using supercritical fluid extraction . This method involves using supercritical carbon dioxide as a solvent to extract this compound efficiently.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Pteryxin undergoes various chemical reactions, including oxidation and reduction. It is known to activate antioxidant enzymes even under oxidative stress conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in studies involving this compound.
Major Products Formed: The primary products formed from this compound reactions include antioxidant enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and thioredoxin reductase1 (Trxr1) .
Scientific Research Applications
Pteryxin has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and potential as a natural antioxidant.
Comparison with Similar Compounds
Dimethyl fumarate: Shares the α,β-carbonyl moiety with pteryxin and targets cysteine residues on Keap1.
Coumarin derivatives: Other coumarin compounds also exhibit antioxidant properties and are studied for their therapeutic potential.
Uniqueness: this compound’s ability to activate the Nrf2 pathway and induce a broad range of antioxidant enzymes sets it apart from other similar compounds.
Properties
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-YRCPKEQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-75-6, 737005-97-9 | |
Record name | (+)-Pteryxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pteryxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PTERIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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